

Introduction: Unveiling a Versatile Heterocyclic Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Chloro-6-(4-piperidyloxy)pyridazine
Cat. No.:	B1452015

[Get Quote](#)

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy and optimizing pharmacokinetic profiles. Among the vast arsenal of heterocyclic compounds, pyridazine derivatives have emerged as "privileged scaffolds" due to their unique physicochemical properties that are highly advantageous for drug design.^{[1][2]} This guide focuses on a specific, high-value building block: **3-Chloro-6-(4-piperidyloxy)pyridazine**, registered under CAS number 1185536-63-3.

This compound is a bifunctional intermediate, featuring a reactive chloro-substituent on the electron-deficient pyridazine ring and a piperidyloxy moiety that provides a vector for further structural diversification. Its utility lies in its capacity to serve as a cornerstone for the synthesis of more complex molecules targeting a wide array of biological pathways. This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, characterization, applications, and safe handling.

Property	Data	Source(s)
IUPAC Name	3-Chloro-6-(piperidin-4-yloxy)pyridazine	[3]
CAS Number	1185536-63-3	[4][5]
Molecular Formula	C ₉ H ₁₂ ClN ₃ O	[3][4]
Molecular Weight	213.66 g/mol	[4]
Appearance	White to off-white solid (typical)	Inferred
Primary Application	Synthetic intermediate in pharmaceutical R&D	[4][6]

PART 1: Synthesis and Mechanistic Rationale

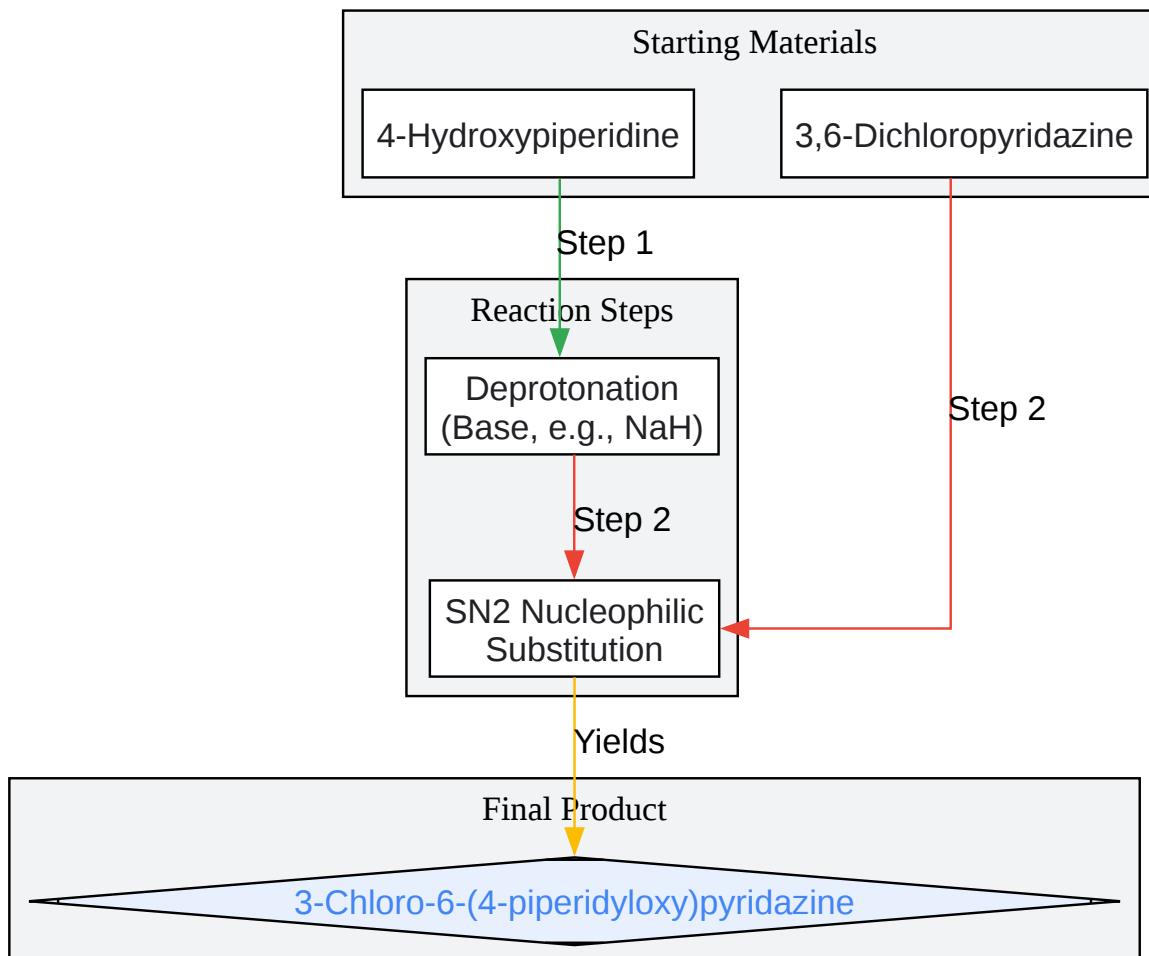
The construction of the **3-Chloro-6-(4-piperidyloxy)pyridazine** molecule is most efficiently achieved via the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[7][8] This reaction is valued for its broad scope and reliability in both laboratory and industrial settings.[7] The strategic choice of this pathway involves the nucleophilic substitution of a chlorine atom on a pyridazine ring by an alcohol.

The Underlying Chemistry: An SN₂ Pathway

The reaction proceeds through a bimolecular nucleophilic substitution (SN₂) mechanism.[7][8][9][10] The core principle involves the attack of a nucleophile (an alkoxide ion) on an electrophilic carbon atom bearing a good leaving group (a halide).[7][9]

The key steps are:

- Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of 4-hydroxypiperidine. This generates a potent nucleophile, the piperidin-4-olate anion.[11]
- Nucleophilic Attack: The newly formed alkoxide attacks one of the electrophilic carbon atoms of 3,6-dichloropyridazine. The carbon atom bonded to chlorine is susceptible to attack due to


the electron-withdrawing nature of both the chlorine atom and the adjacent nitrogen atoms in the pyridazine ring.

- Displacement: The attack occurs in a concerted fashion, displacing a chloride ion as the leaving group and forming the final ether product.

The choice of 3,6-dichloropyridazine as the starting material is strategic. The two chlorine atoms provide reactivity, but the reaction can be controlled to favor monosubstitution, leaving the second chlorine atom at the 3-position available for subsequent synthetic modifications.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final product.

[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for 3-Chloro-6-(4-piperidyloxy)pyridazine.

Experimental Protocol

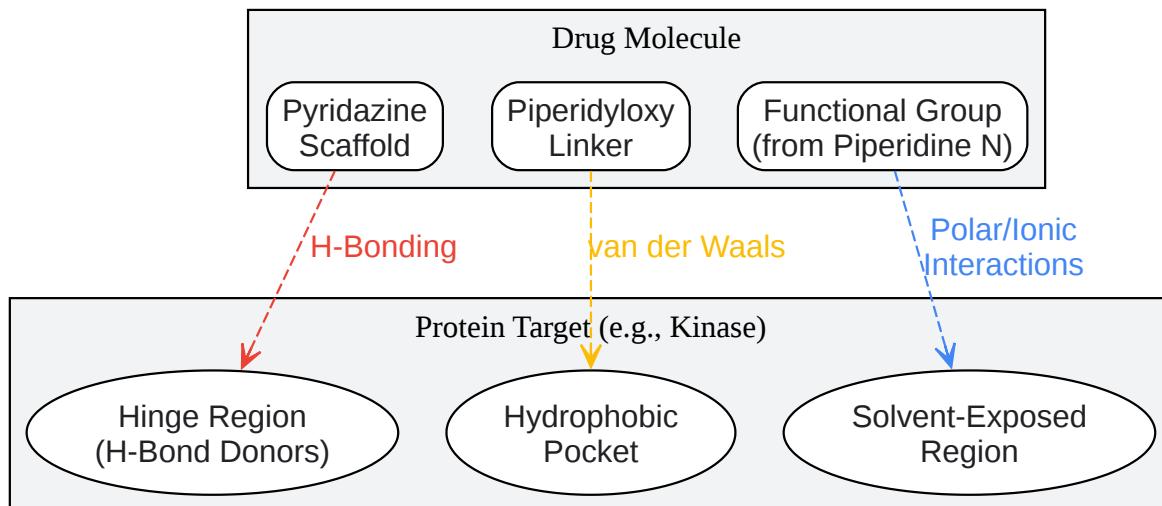
This protocol is a representative procedure based on established chemical principles. Researchers should adapt it based on laboratory conditions and scale, always adhering to rigorous safety standards.

- **Inert Atmosphere Setup:** Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.
- **Solvent and Base:** Add a suitable aprotic polar solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), to the flask. Cool the flask in an ice bath (0 °C).
- **Deprotonation:** Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the solvent.
- **Nucleophile Addition:** Dissolve 4-hydroxypiperidine (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the NaH suspension. Stir the mixture at 0-10 °C for 30-60 minutes to allow for complete formation of the alkoxide.
- **Electrophile Addition:** Add a solution of 3,6-dichloropyridazine (1.05 equivalents) in the reaction solvent to the mixture dropwise, maintaining the temperature below 20 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Quenching:** Once the reaction is complete, carefully quench the excess NaH by slowly adding ice-cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
- **Extraction and Purification:** Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

- Final Purification: Purify the crude product using column chromatography on silica gel to yield pure **3-Chloro-6-(4-piperidyloxy)pyridazine**.

PART 2: The Role of the Pyridazine Scaffold in Drug Discovery

The pyridazine ring is a bioisostere of the phenyl ring but offers distinct advantages.^[1] Its unique electronic properties, including a high dipole moment and dual hydrogen-bond accepting capacity, are crucial for molecular recognition and binding to biological targets.^[1]


Key Advantages of the Pyridazine Moiety:

- Enhanced Polarity & Solubility: The nitrogen atoms increase polarity, which can improve aqueous solubility and modify pharmacokinetic properties.
- Hydrogen Bonding: The two adjacent nitrogen atoms can act as robust hydrogen bond acceptors, forming critical interactions with protein active sites.^[1]
- Metabolic Stability: The pyridazine core can confer greater resistance to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to a simple phenyl ring.^[1]
- Reduced hERG Liability: Incorporating a pyridazine ring has been shown in some cases to reduce a molecule's interaction with the cardiac hERG potassium channel, a common cause of cardiotoxicity in drug development.^[1]

This scaffold is present in several marketed drugs, demonstrating its clinical relevance. For instance, it forms the core of agents targeting kinases, G-protein coupled receptors, and enzymes involved in inflammation and cancer.^{[2][12][13]}

Conceptual Target Interaction

The diagram below conceptualizes how a drug molecule containing the **3-Chloro-6-(4-piperidyloxy)pyridazine** scaffold might interact with a hypothetical protein kinase active site.

[Click to download full resolution via product page](#)

Figure 2: Conceptual binding model of a pyridazine-based inhibitor.

PART 3: Analytical Characterization and Quality Control

Rigorous analytical chemistry is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Core Analytical Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure elucidation.^{[14][15][16]} Both ^1H NMR and ^{13}C NMR are required.
 - ^1H NMR: Will show distinct signals for the protons on the pyridazine ring and the piperidine ring. The chemical shifts and coupling patterns confirm the connectivity.
 - ^{13}C NMR: Will show the expected number of carbon signals, confirming the molecular backbone.

- Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that support the proposed structure. The isotopic pattern for chlorine (^{35}Cl and ^{37}Cl) will be a key diagnostic feature.
- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A single, sharp peak indicates a high degree of purity.

Expected Analytical Data

Technique	Expected Results for 3-Chloro-6-(4-piperidyloxy)pyridazine
^1H NMR	<ul style="list-style-type: none">- Two doublets in the aromatic region (δ 7.0-8.0 ppm) for the pyridazine protons.- A multiplet for the -CH-O- proton on the piperidine ring (δ 4.5-5.5 ppm).- Multiple signals in the aliphatic region (δ 1.5-3.5 ppm) for the remaining piperidine CH_2 protons.- A broad singlet for the piperidine N-H proton.
^{13}C NMR	<ul style="list-style-type: none">- Four signals in the aromatic/heteroaromatic region for the pyridazine carbons.- One signal for the C-O carbon of the piperidine ring.- Two or three signals for the remaining piperidine carbons.
Mass Spec (ESI+)	<ul style="list-style-type: none">- $[\text{M}+\text{H}]^+$ peak at $\text{m/z} \approx 214.07$.- Characteristic isotopic pattern with a peak at $\text{m/z} \approx 216.07$ (approx. 1/3 intensity) due to the ^{37}Cl isotope.
HPLC	<ul style="list-style-type: none">- Purity >97% (typical for R&D grade material). <p>[4]</p>

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling **3-Chloro-6-(4-piperidyloxy)pyridazine** and its precursors. Information should be drawn from the relevant Safety Data Sheets (SDS).[\[17\]](#)[\[18\]](#)[\[19\]](#)

Personal Protective Equipment (PPE)

- Eye Protection: Wear chemical safety goggles or a face shield.[18]
- Hand Protection: Use chemically resistant gloves (e.g., nitrile).[18]
- Body Protection: Wear a standard laboratory coat.
- Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18][20]

Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing.[17][21] Avoid the formation of dust and aerosols.[17][18] Wash hands thoroughly after handling.[21]
- Storage: Store in a cool, dry, and well-ventilated place.[17] Keep the container tightly sealed and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

First-Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[18][20]
- In Case of Skin Contact: Immediately wash with plenty of soap and water.[21]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[18][20]
- If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[18]

Conclusion

3-Chloro-6-(4-piperidyloxy)pyridazine is more than just a chemical compound; it is a versatile and strategically designed tool for the modern medicinal chemist. Its synthesis is grounded in reliable, well-understood organic reactions. The pyridazine core imparts favorable physicochemical properties for drug development, while its bifunctional nature—a reactive chlorine for substitution and a piperidine ring for further elaboration—provides a robust platform

for generating diverse chemical libraries. Understanding the synthesis, characterization, and safe handling of this intermediate is crucial for any research program aiming to leverage the power of the pyridazine scaffold in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. 3-Chloro-6-(4-piperidyloxy)pyridazine, CasNo.1185536-63-3 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 5. 3-Chloro-6-(4-piperidyloxy)pyridazine | 1185536-63-3 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 11. Khan Academy [khanacademy.org]
- 12. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting Tx_A2, TNF- α , and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Pyridopyridazine": A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]

- 17. Page loading... [guidechem.com]
- 18. echemi.com [echemi.com]
- 19. fishersci.fr [fishersci.fr]
- 20. fishersci.com [fishersci.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Introduction: Unveiling a Versatile Heterocyclic Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1452015#3-chloro-6-4-piperidyloxy-pyridazine-cas-number-1185536-63-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com